
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to a 3-methylbutan-2-yl moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylbutan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or other reduced products.
Common reagents used in these reactions include strong nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate involves its ability to act as a sulfonate ester, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound . In biological systems, it may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate include other sulfonate esters such as:
- Ethyl 4-methylbenzenesulfonate
- Isopropyl 4-methylbenzenesulfonate
- Butyl 4-methylbenzenesulfonate
Compared to these compounds, this compound may exhibit unique reactivity and selectivity due to the presence of the 3-methylbutan-2-yl group, which can influence the steric and electronic properties of the molecule .
Propriétés
IUPAC Name |
3-methylbutan-2-yl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRJBSSHABTVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(oxolan-2-yl)methyl]-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2762599.png)
![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

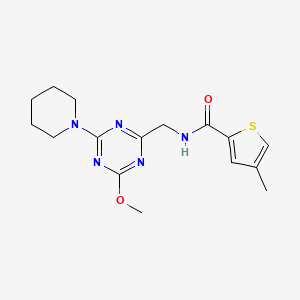
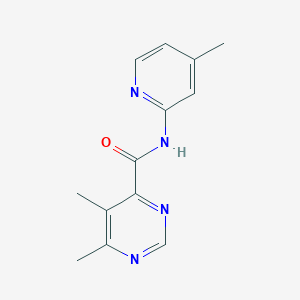
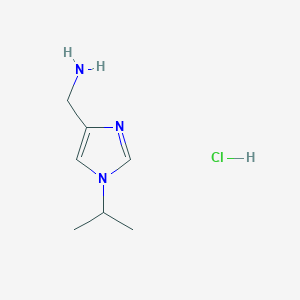
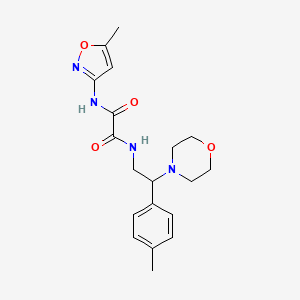
![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)
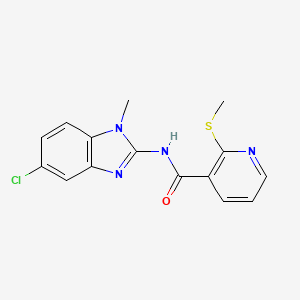
![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)
![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)
![2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one](/img/structure/B2762619.png)
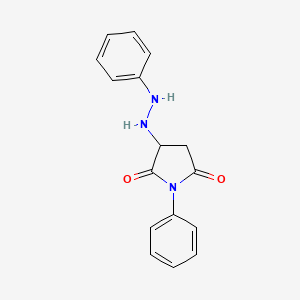
![(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2762622.png)
